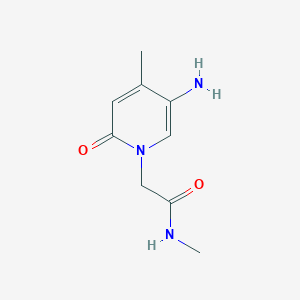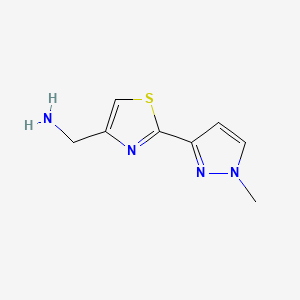
2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Functional Groups: Amino and oxo groups can be introduced through nitration, reduction, and oxidation reactions.
N-Methylation: This step involves the methylation of the nitrogen atom using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might reduce the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, it could be explored as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industry, it might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the oxo and N-methylacetamide groups.
4-Methyl-2-oxo-1,2-dihydropyridine: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and oxo groups, along with the N-methylacetamide moiety, makes 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide unique. These functional groups can confer specific biological activities and chemical reactivity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-9(14)12(4-7(6)10)5-8(13)11-2/h3-4H,5,10H2,1-2H3,(H,11,13) |
Clave InChI |
FKNSKGLSENAASK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C=C1N)CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)





![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)




